molecular formula C17H28KNO14 B590959 6-Sialyl-D-galactose Potassium Salt (α/β mixture) CAS No. 82731-28-0

6-Sialyl-D-galactose Potassium Salt (α/β mixture)

Cat. No.: B590959
CAS No.: 82731-28-0
M. Wt: 509.502
InChI Key: QUNGJLQFMQGHSK-RZWFJVBZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a sialylated oligosaccharide, which means it contains sialic acid residues attached to its structure. Sialylated oligosaccharides are known for their significant biological roles, particularly in human milk oligosaccharides (HMOs) and bovine milk oligosaccharides (BMOs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sialyl-D-galactose Potassium Salt involves the enzymatic or chemical sialylation of D-Galactose with N-Acetylneuraminic Acid. The reaction typically requires specific glycosyltransferases or chemical catalysts to facilitate the formation of the glycosidic bond. The reaction conditions often include controlled pH, temperature, and the presence of cofactors or activators to enhance the efficiency of the sialylation process.

Industrial Production Methods

Industrial production of 6-Sialyl-D-galactose Potassium Salt is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process involves large-scale enzymatic synthesis, followed by purification steps such as chromatography to isolate the desired product. The final product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Sialyl-D-galactose Potassium Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The sialic acid moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperature, pH, and reaction time to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted sialylated compounds. These products can have different biological activities and applications depending on the nature of the modification.

Scientific Research Applications

6-Sialyl-D-galactose Potassium Salt has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical methods to measure the presence of sialylated oligosaccharides in various samples.

    Biology: It plays a role in studying the binding domains of viruses, such as influenza and rhinitis viruses, that recognize sialic acid-capped cell surface receptors.

    Medicine: The compound is investigated for its potential therapeutic effects in treating diseases like GNE myopathy, cancers, and viral infections.

    Industry: It is used in the production of functional foods and nutraceuticals due to its health benefits.

Mechanism of Action

The mechanism of action of 6-Sialyl-D-galactose Potassium Salt involves its interaction with specific molecular targets, such as cell surface receptors that recognize sialic acid residues . These interactions can modulate various biological pathways, including immune response, cell signaling, and pathogen adhesion . The compound’s effects are mediated through its ability to mimic natural sialylated structures, thereby influencing cellular processes and disease outcomes .

Comparison with Similar Compounds

6-Sialyl-D-galactose Potassium Salt is unique compared to other similar compounds due to its specific sialylation pattern and biological activities. Similar compounds include:

    3-Sialyllactose: Another sialylated oligosaccharide with a different linkage pattern.

    6-Sialyl-D-lactose: A compound with similar sialylation but different sugar components.

    Sialyl Lewis X: A sialylated tetrasaccharide involved in cell adhesion and signaling.

These compounds share some functional similarities but differ in their specific biological roles and applications, highlighting the uniqueness of 6-Sialyl-D-galactose Potassium Salt .

Properties

CAS No.

82731-28-0

Molecular Formula

C17H28KNO14

Molecular Weight

509.502

IUPAC Name

potassium;N-[6-carboxy-4-hydroxy-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]ethanimidate

InChI

InChI=1S/C17H29NO14.K/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?;/m1./s1

InChI Key

QUNGJLQFMQGHSK-RZWFJVBZSA-M

SMILES

CC(=NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O)[O-].[K+]

Synonyms

6-O-(N-Acetyl-α-neuraminosyl)-α-D-galactopyranose Monopotassium Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.